N-(2,4-DINITROPHENYL)-L-LEUCINE
N-(2,4-DINITROPHENYL)-L-LEUCINE
Brand Name:
Vulcanchem
CAS No.:
1655-57-8
VCID:
VC0161152
InChI:
InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
SMILES:
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C12H15N3O6
Molecular Weight:
297.26 g/mol
N-(2,4-DINITROPHENYL)-L-LEUCINE
CAS No.: 1655-57-8
Main Products
VCID: VC0161152
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol
CAS No. | 1655-57-8 |
---|---|
Product Name | N-(2,4-DINITROPHENYL)-L-LEUCINE |
Molecular Formula | C12H15N3O6 |
Molecular Weight | 297.26 g/mol |
IUPAC Name | (2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid |
Standard InChI | InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1 |
Standard InChIKey | STMDPCBYJCIZOD-JTQLQIEISA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES | CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
PubChem Compound | 15487857 |
Last Modified | Nov 11 2021 |
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